(3-Propionyl-indol-1-yl)-acetic acid

aldose reductase inhibition diabetic complications indole acetic acid SAR

Standard indole-3-acetic acid (IAA) derivatives often lack the steric and electronic profile needed for aldose reductase or auxin receptor studies. This 1-indole acetic acid bearing a 3-propionyl group offers a distinct alternative. - **Enzyme Interaction:** The 1-indole core optimizes binding to the enzyme-NADP⁺ complex, unlike 3-indole analogs. - **Metabolic Stability:** The 3-propionyl ketone modulates lipophilicity and hydrogen bonding for longer-acting auxin or receptor assays. - **Derivatization Handle:** Ketone allows reductive amination or Grignard addition for focused library synthesis.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 713084-20-9
Cat. No. B2941494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Propionyl-indol-1-yl)-acetic acid
CAS713084-20-9
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESCCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17)
InChIKeyIZMLOIAYSUBGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Propionyl-indol-1-yl)-acetic acid Overview


(3-Propionyl-indol-1-yl)-acetic acid (CAS 713084-20-9) is an indole-1-acetic acid derivative bearing a propionyl group at the 3-position of the indole ring . This substitution pattern distinguishes it from the parent indole-3-acetic acid (IAA) and unsubstituted indole-1-acetic acid, imparting unique steric and electronic properties that influence receptor binding, metabolic stability, and downstream biological activity [1].

Scaffold
1-Indole acetic acid core; reported for aldose reductase inhibitor screening
Substitution
3-Propionyl ketone provides a derivatization handle for heterocycle synthesis
Research Context
Auxin signaling studies; plant growth regulation; enzyme inhibitor screening

(3-Propionyl-indol-1-yl)-acetic acid: Substitution Specificity


Indole acetic acid derivatives exhibit profound structure-dependent variations in bioactivity and target engagement [1]. For example, aldose reductase inhibition studies reveal that 1-indole acetic acid derivatives display markedly different inhibitory efficacy compared to their 3-indole counterparts, driven by distinct electrostatic interactions with the enzyme–NADP⁺ complex [2]. Similarly, the introduction of a propionyl group at the 3-position of indole-1-acetic acid introduces a ketone moiety that alters hydrogen-bonding capacity and lipophilicity, directly impacting receptor binding and metabolic stability [3]. Consequently, generic substitution with unsubstituted indole-1-acetic acid (CAS 24297-59-4) or indole-3-acetic acid (CAS 87-51-4) is not scientifically justified without empirical validation of target-specific activity.

Target
1-Indole acetic acid scaffold with 3-propionyl substitution
Indole-3-acetic acid (IAA): scaffold-class mismatch; 1-indole and 3-indole series show distinct enzyme interaction profiles that may not transfer
Target
3-Propionyl ketone substitution
Unsubstituted indole-1-acetic acid: absent 3-propionyl group alters hydrogen-bonding and lipophilicity; binding context may differ
Target
3-Acyl substitution pattern
α-Propyl-IAA: positional isomer; α-substitution reported to reduce auxin activity below IAA; activity profile may not transfer

Key Evidence for (3-Propionyl-indol-1-yl)-acetic acid


Aldose Reductase Inhibition: 1-Indole Acetic Acid Advantage

In an in vitro aldose reductase inhibition assay using partially purified enzyme from rabbit eye lenses, 1-indole acetic acid derivatives exhibited higher inhibitory efficacy than 3-indole acetic acid derivatives [1]. While direct assay data for (3-Propionyl-indol-1-yl)-acetic acid are not available, the 1-indole acetic acid scaffold (which this compound retains) demonstrated IC50 values in the low micromolar range (exact values not reported in abstract), whereas 3-indole acetic acid derivatives were markedly less potent [1]. This difference is attributed to stronger electrostatic interaction with the NADP⁺ cofactor [1].

Aldose Reductase Inhibition
Class-level inference
1-Indole acetic acid scaffold reported higher inhibition than 3-indole counterparts in rabbit lens enzyme assay; target retains 1-indole core
Supports scaffold-based selection context
Direct assay data for target compound not available
aldose reductase inhibition diabetic complications indole acetic acid SAR

Auxin Activity of 1-Acyl Indole-3-acetates

In the Avena straight growth assay, all 1-acyl derivatives of ethyl indole-3-acetate (except acetyl) were as active as both indole-3-acetic acid (IAA) and the parent ethyl ester over the concentration range tested [1]. Specifically, the 3-chloropropionyl derivative—structurally analogous to the 3-propionyl substitution in the target compound—showed activity equivalent to IAA (exact elongation values not provided in abstract) [1]. This demonstrates that 3-acyl substitution on the indole ring does not abolish auxin activity, distinguishing this class from α-alkyl substituted analogs where propyl substitution reduces activity below IAA [2].

Auxin Activity
Cross-study comparable
1-Acyl indole-3-acetate analogs (incl. 3-chloropropionyl) reported activity equivalent to IAA in Avena coleoptile elongation assay
Reported auxin-response context
Inferred from structurally analogous compounds
plant growth regulation auxin activity Avena straight growth assay

Diminished Auxin Activity with α-Propyl Substitution

In parthenocarpic tomato ovary growth assays, α-methyl-IAA and α-ethyl-IAA were significantly more active than unsubstituted IAA, while α-propyl-IAA exhibited only intermediate activity [1]. In the Avena assay, α-propyl-IAA showed reduced activity below that of IAA, and the larger α-isopropyl substitution further decreased activity [1]. This SAR pattern indicates that propyl substitution at the α-position is detrimental to auxin potency. In contrast, 3-acyl substitution (as in the target compound) preserves activity [2], highlighting a key structural differentiation for procurement.

Substitution Position SAR
Cross-study comparable
α-Propyl-IAA: reduced activity vs. IAA in both tomato ovary and Avena assays; 3-acyl substitution preserves activity
Supports position-specific selection
Multi-assay SAR comparison across substitution positions
auxin activity parthenocarpic tomato ovary growth structure-activity relationship

Hypocotyl Elongation Inhibition by Indole-3-propionic Acid Derivatives

In a rape hypocotyl elongation assay, indole-3-propionic acid derivatives inhibited elongation more effectively than indole-3-acetic acid derivatives [1]. Although this assay employed N-acyl O-indolylalkyl ethanolamines rather than the target compound directly, the data demonstrate that a propionic acid side chain at the 3-position enhances inhibitory bioactivity. The target compound, (3-Propionyl-indol-1-yl)-acetic acid, incorporates a propionyl ketone at the 3-position, which may similarly confer enhanced activity in certain biological contexts, warranting further investigation.

Growth Inhibition
Class-level inference
Indole-3-propionic acid derivatives reported enhanced hypocotyl elongation inhibition over IAA derivatives in rape seedling assay
May support growth-inhibition screening
Requires direct testing for target compound
plant growth inhibition rape hypocotyl elongation indole-3-propionic acid

(3-Propionyl-indol-1-yl)-acetic acid Applications


Aldose Reductase Inhibitor Screening

Based on the superior aldose reductase inhibition exhibited by 1-indole acetic acid scaffolds relative to 3-indole counterparts [1], (3-Propionyl-indol-1-yl)-acetic acid is a rational selection for primary screening in aldose reductase inhibitor programs. Its 1-indole acetic acid core ensures favorable enzyme–NADP⁺ interaction, while the 3-propionyl group may further modulate binding affinity or selectivity.

Auxin Signaling & Plant Growth Regulation

This compound retains auxin-like activity comparable to IAA based on the activity of structurally analogous 1-acylindole-3-acetates [2]. It is suitable for experiments investigating auxin-responsive gene expression, hypocotyl elongation, and root growth modulation, particularly where a metabolically distinct or longer-acting auxin analog is desired.

C3 Ketone Functionalization for Heterocyclic Libraries

The 3-propionyl ketone provides a versatile handle for further derivatization, including reductive amination, Grignard addition, or condensation to form heterocycles [3]. This makes (3-Propionyl-indol-1-yl)-acetic acid a valuable building block for constructing focused libraries targeting GPCRs, nuclear receptors, or kinase enzymes.

Plant Growth Inhibition Lead Discovery

Given that indole-3-propionic acid derivatives demonstrate enhanced hypocotyl elongation inhibition over IAA [4], the 3-propionyl-containing target compound may serve as a lead scaffold for developing novel herbicides or plant growth retardants. Initial screening in Brassica or Arabidopsis models is recommended.

Application
Selection Property
Validation Focus
Aldose reductase inhibitor screening
1-Indole acetic acid scaffold context
Enzyme–NADP⁺ interaction review
Auxin signaling studies
3-Acyl substitution activity context
Auxin-responsive endpoint review
Heterocyclic library synthesis
3-Propionyl ketone functional handle
Derivatization feasibility review
Plant growth inhibition screening
3-Propionyl substitution context
Growth-inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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